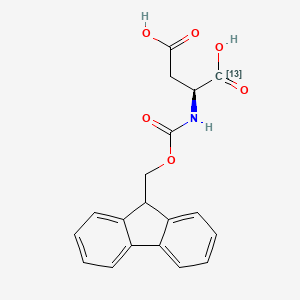

Fmoc-Asp-OH-1-13C

Description

Fmoc-Asp-OH-1-13C is a ¹³C-labeled derivative of aspartic acid (Asp) where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl carbon at position 1 is substituted with a stable ¹³C isotope. This compound is widely used in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies to track reaction pathways, analyze protein folding, or investigate enzyme mechanisms due to its isotopic signature . The Fmoc group provides stability during solid-phase peptide synthesis (SPPS), while the ¹³C label enables precise detection in isotopic tracing experiments.

Properties

CAS No. |

286460-77-3 |

|---|---|

Molecular Formula |

C19H17NO6 |

Molecular Weight |

356.3 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)butanedioic acid |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i18+1 |

InChI Key |

KSDTXRUIZMTBNV-IQGYWFNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)[13C](=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved by reacting the amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of Fmoc-Asp-OH-1-13C typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asp-OH-1-13C undergoes various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding acids or esters.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.

Major Products:

Oxidation: Formation of aspartic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Chemistry: Fmoc-Asp-OH-1-13C is widely used in peptide synthesis as a building block. Its stable isotope labeling makes it valuable for NMR studies to investigate peptide structures and dynamics .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The carbon-13 labeling allows for detailed analysis of metabolic pathways and protein folding .

Medicine: The compound is used in the development of peptide-based drugs. Its stable isotope labeling helps in the pharmacokinetic and pharmacodynamic studies of these drugs .

Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of Fmoc-Asp-OH-1-13C primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The carbon-13 labeling allows for detailed NMR studies, providing insights into the structure and dynamics of peptides and proteins . The Fmoc group is removed by base, typically piperidine, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate .

Comparison with Similar Compounds

Key Observations :

- Isotopic Specificity : this compound is distinct in its single ¹³C label at the carboxyl carbon, whereas Fmoc-Asp(OtBu)-OH-13C4,15N incorporates multiple isotopes for advanced studies .

- Side-Chain Modifications : Compounds like Fmoc-Asp(EDANS)-OH and Fmoc-Asp(ODMAB)-OH feature fluorescent or photolabile groups, enabling applications in real-time monitoring or light-triggered deprotection .

Efficiency Considerations :

- The use of DIC/HOBt/DMAP activation (as in Fmoc-Arg(Pbf)-OH synthesis ) may enhance coupling efficiency for sterically hindered derivatives like this compound.

2.4. Commercial Availability and Pricing

- This compound: Not explicitly listed in evidence, but analogs like Fmoc-Ala-OH(1-13C) are priced based on isotopic enrichment and scale (e.g., ~$100–$500/g for research quantities) .

- Fmoc-Asp(EDANS)-OH : Available at premium pricing (~$600–$1,000/g) due to its fluorescent properties .

Research and Application Highlights

- NMR Studies : this compound enables precise tracking of Asp residues in peptide structures, reducing spectral overlap .

- Metabolic Tracing : ¹³C labels in compounds like Fmoc-Asp(OtBu)-OH-13C4,15N allow multi-dimensional isotope analysis in metabolic flux studies .

- Fluorescence Applications : Fmoc-Asp(EDANS)-OH is used in Förster resonance energy transfer (FRET) assays to monitor protease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.